2-chloro-N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]benzamide
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Overview
Description
2-chloro-N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]benzamide, also known as DACB, is a chemical compound that has been widely used in scientific research. It is a member of the acenaphthene family and has been found to have various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 2-chloro-N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]benzamide is not fully understood. However, it has been found to inhibit the activity of certain enzymes, such as histone deacetylases (HDACs). HDACs are enzymes that play a role in the regulation of gene expression. By inhibiting HDACs, 2-chloro-N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]benzamide may alter gene expression and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-chloro-N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]benzamide has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of cancer cells, and alter gene expression. It has also been found to have anti-inflammatory effects and to protect against oxidative stress.
Advantages and Limitations for Lab Experiments
The use of 2-chloro-N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]benzamide in lab experiments has several advantages. It is a potent inhibitor of HDACs and has been found to have anti-cancer properties. It is also relatively easy to synthesize and can be obtained in large quantities. However, there are also limitations to its use. It is a toxic compound and must be handled with care. It may also have off-target effects that could interfere with the interpretation of experimental results.
Future Directions
There are several future directions for the use of 2-chloro-N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]benzamide in scientific research. One direction is to study its effects on other enzymes and pathways. Another direction is to investigate its potential as a therapeutic agent for other diseases, such as neurodegenerative diseases. Additionally, the development of new synthesis methods for 2-chloro-N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]benzamide could lead to the discovery of new compounds with similar properties. Overall, 2-chloro-N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]benzamide is a promising compound with potential applications in various fields of scientific research.
Synthesis Methods
The synthesis of 2-chloro-N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]benzamide involves a series of chemical reactions that start with the reaction of 2-chlorobenzoyl chloride with 1,2-dihydroacenaphthylene. This reaction yields 2-chloro-N-(1,2-dihydro-5-acenaphthylenyl)benzamide. This compound is then reacted with thiourea to obtain 2-chloro-N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]benzamide. The synthesis of 2-chloro-N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]benzamide is a complex process that requires skilled chemists and specialized equipment.
Scientific Research Applications
2-chloro-N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]benzamide has been used in various scientific research applications, including cancer research, drug discovery, and neuropharmacology. In cancer research, 2-chloro-N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]benzamide has been found to inhibit the growth of cancer cells by inducing apoptosis. It has also been used in drug discovery to identify new compounds that have potential therapeutic effects. In neuropharmacology, 2-chloro-N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]benzamide has been used to study the effects of drugs on the nervous system.
properties
IUPAC Name |
2-chloro-N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2OS/c21-16-7-2-1-5-14(16)19(24)23-20(25)22-17-11-10-13-9-8-12-4-3-6-15(17)18(12)13/h1-7,10-11H,8-9H2,(H2,22,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXCZGCCMDOOOKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)NC(=S)NC(=O)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)benzamide |
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